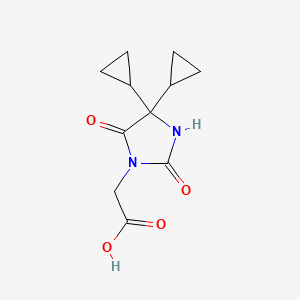
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound characterized by its unique structure, which includes cyclopropyl groups and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves a multi-step process. One common method is through a nucleophilic substitution reaction. The process begins with the reaction of 2-chloroacetic acid with di(aminocarbamoyl) ester to form an intermediate di(chloroacetyl)imine. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may serve as a precursor in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the imidazolidinone ring play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxoimidazolidin-1-yl)acetic acid: Similar structure but lacks the cyclopropyl groups.
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Contains ethyl groups instead of cyclopropyl groups.
Uniqueness
The presence of cyclopropyl groups in 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
836-83-9 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O4/c14-8(15)5-13-9(16)11(6-1-2-6,7-3-4-7)12-10(13)17/h6-7H,1-5H2,(H,12,17)(H,14,15) |
Clé InChI |
BXDMRJGYMZCSRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(C(=O)N(C(=O)N2)CC(=O)O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



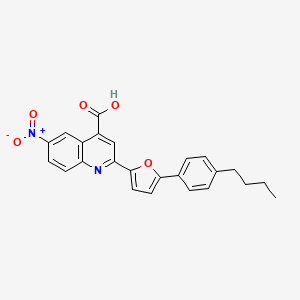


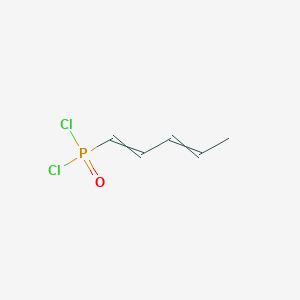
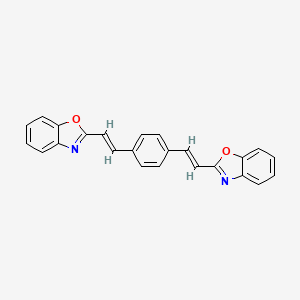
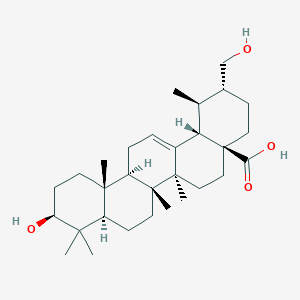

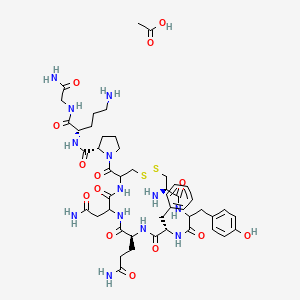
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)

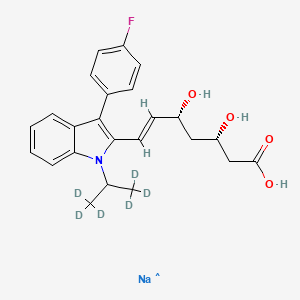
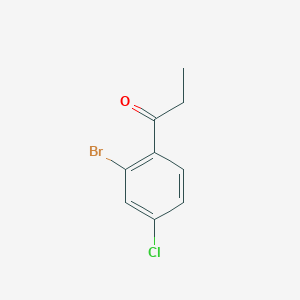
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
